molecular formula C12H15NO3 B12902416 Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)- CAS No. 16899-82-4

Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)-

Cat. No.: B12902416
CAS No.: 16899-82-4
M. Wt: 221.25 g/mol
InChI Key: KSZQAZXCZAHBPB-UHFFFAOYSA-N
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Description

Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- is a synthetic organic compound that belongs to the class of acetophenones This compound is characterized by the presence of a pyrrolidine ring attached to the acetophenone structure, along with two hydroxyl groups at the 3’ and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- can be achieved through several methods. One common approach involves the reaction of 2,4,6-trihydroxyacetophenone with pyrrolidine in methanol under reflux conditions. The reaction typically proceeds with an equimolar ratio of the reactants, resulting in the formation of the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetophenone derivatives.

Mechanism of Action

The mechanism of action of Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- is unique due to its specific substitution pattern and the presence of both hydroxyl and pyrrolidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

16899-82-4

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H15NO3/c14-10-4-3-9(7-11(10)15)12(16)8-13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6,8H2

InChI Key

KSZQAZXCZAHBPB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)C2=CC(=C(C=C2)O)O

Origin of Product

United States

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